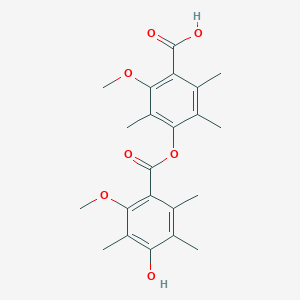

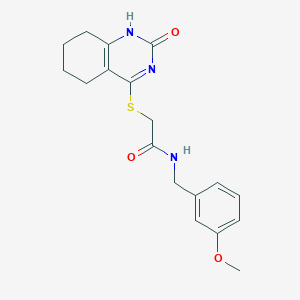

![molecular formula C24H22N4O3 B2940480 4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide CAS No. 1226456-86-5](/img/structure/B2940480.png)

4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

Research into benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, has shown their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their ability to generate singlet oxygen efficiently makes them promising Type II photosensitizers for cancer treatment, offering a non-invasive therapeutic option that can selectively target cancerous cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement Properties

Another significant application is in the realm of cognitive enhancement. SB-399885, a compound closely related to benzenesulfonamides, demonstrates potent, selective antagonism of the 5-HT6 receptor. It has been shown to enhance cognitive function in animal models, suggesting potential therapeutic applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. The compound's ability to increase extracellular acetylcholine levels could underpin its cognitive enhancing properties, providing a foundation for further exploration in this area (Hirst et al., 2006).

Inhibition of Phospholipase A2

Research into substituted benzenesulfonamides has identified their potential as novel potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a crucial role in the inflammatory process, and its inhibition could have therapeutic implications for conditions characterized by excessive inflammation, such as cardiovascular diseases. Compounds like N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[ 4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide have shown promising results in reducing the size of myocardial infarction in animal models, highlighting their potential for further development as therapeutic agents (Oinuma et al., 1991).

Corrosion Inhibition

Piperidine derivatives, including those with benzenesulfonamide groups, have been studied for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations suggest that these compounds can effectively adsorb onto metal surfaces, reducing corrosion. This application is particularly relevant in industries where metal preservation is crucial, offering a chemical method to protect against corrosion and thereby extend the lifespan of metal components (Kaya et al., 2016).

properties

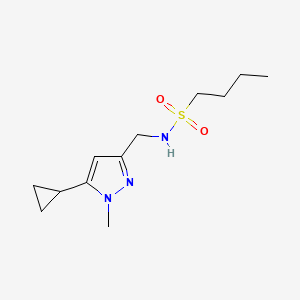

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-15-2-4-20-19(10-15)23(17(12-25)13-26-20)28-8-6-16(7-9-28)24(29)27-18-3-5-21-22(11-18)31-14-30-21/h2-5,10-11,13,16H,6-9,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAMIGZXHDVWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)

![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)

![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)